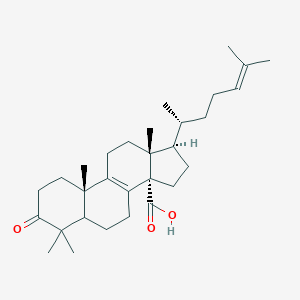
Penasterone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Penasterone, also known as this compound, is a useful research compound. Its molecular formula is C30H46O3 and its molecular weight is 454.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neuroprotective Effects
Recent studies have highlighted the neuroprotective capabilities of penasterone, particularly against neurotoxic agents such as paraquat (PQ). Research conducted on Neuro-2a cells demonstrated that this compound significantly increased cell viability and reduced reactive oxygen species (ROS) levels in PQ-treated cells. This indicates its potential as a therapeutic agent for neurodegenerative diseases like Parkinson's disease.
Key Findings:
- Cell Viability: this compound improved the survival rate of Neuro-2a cells exposed to PQ by up to 21% at specific concentrations (1 and 10 μM) .
- ROS Reduction: It effectively decreased intracellular ROS levels by 75% compared to untreated controls .
- Hsp70 Expression: this compound induced the expression of heat shock protein 70 kDa (Hsp70), which is crucial for cellular stress response .
Anti-Allergic Properties
This compound has also been studied for its anti-allergic properties, particularly its ability to inhibit histamine release from mast cells. This effect is significant in managing allergic reactions and conditions such as asthma.
Key Findings:
- Histamine Release Inhibition: this compound demonstrated a dose-dependent inhibition of IgE-induced histamine release from rat mast cells, showcasing its potential as an anti-allergic agent .
- Mechanism of Action: The compound's mechanism involves modulation of intracellular signaling pathways that regulate histamine release .
Potential Therapeutic Uses
The multifaceted applications of this compound extend into various therapeutic areas, including cancer treatment and inflammation management.
Key Findings:
- Cancer Research: While initial studies indicated limited effects against certain tumor cell lines, further exploration may reveal more about its potential in cancer therapy .
- Inflammation Modulation: Triterpenoids like this compound have been shown to influence immune responses, suggesting a role in anti-inflammatory therapies .
Data Summary
Análisis De Reacciones Químicas
General Methodological Framework for Studying Novel Compounds
When investigating undercharacterized compounds like penasterone, researchers typically employ systematic approaches such as:
Reaction Optimization Techniques
-
One-Factor-at-a-Time (OFAT) : Used to isolate variables (e.g., temperature, solvent, catalyst) to identify optimal reaction conditions .
-
Design of Experiments (DoE) : Statistical methods like central composite designs (CCD) map multi-variable interactions and response surfaces for complex reactions .
Kinetic Analysis
-
Rate Law Determination : Monitoring reaction rates under varying conditions (e.g., temperature, concentration) to derive rate constants and activation energies .
-
Arrhenius Parameters : For example, activation energies (Ea) and pre-exponential factors (A) are critical for understanding temperature dependence .
Mechanistic Studies
-
Computational Modeling : Tools like the reaction path Hamiltonian (RPH) dissect reaction pathways into distinct phases (e.g., preparation, transition state, product adjustment) .
-
Isotopic Labeling : To trace atom migration in bond-breaking/forming steps .
Hypothetical Reaction Pathways for Steroidal Analogs
If this compound shares structural similarities with known steroids (e.g., hydroxylation, ketone groups), plausible reactions include:
Functional Group Transformations
Degradation Pathways
-
Hydrolysis : Susceptibility of ester or glycosidic bonds under acidic/basic conditions .
-
Thermal Decomposition : Stability studies at elevated temperatures (e.g., TGA/DSC analysis) .
Challenges in Characterizing Novel Compounds
-
Spectral Identification : Lack of reference NMR/IR/MS data complicates structural elucidation.
-
Synthetic Accessibility : Multi-step syntheses may require chiral catalysts or protecting-group strategies .
-
Biological Activity : Unknown pharmacokinetic or pharmacodynamic profiles necessitate in vitro/in vivo assays .
Recommended Research Directions
To advance understanding of this compound’s reactivity, the following steps are proposed:
Propiedades
Número CAS |
145525-33-3 |
|---|---|
Fórmula molecular |
C30H46O3 |
Peso molecular |
454.7 g/mol |
Nombre IUPAC |
(10S,13R,14S,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-14-carboxylic acid |
InChI |
InChI=1S/C30H46O3/c1-19(2)9-8-10-20(3)21-14-18-30(26(32)33)23-11-12-24-27(4,5)25(31)15-16-28(24,6)22(23)13-17-29(21,30)7/h9,20-21,24H,8,10-18H2,1-7H3,(H,32,33)/t20-,21-,24?,28-,29-,30+/m1/s1 |
Clave InChI |
KRBPNFFLXMZLCT-RRKKILLZSA-N |
SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C(=O)O |
SMILES isomérico |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CCC(=O)C4(C)C)C)C)C(=O)O |
SMILES canónico |
CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C(=O)O |
Sinónimos |
(10S,13R,14S,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-14-carboxylic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















